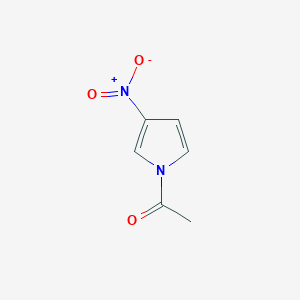
1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one is an organic compound that belongs to the class of nitro compounds It features a pyrrole ring substituted with a nitro group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one typically involves the nitration of a pyrrole derivative followed by the introduction of an ethanone group. One common method involves the nitration of 1H-pyrrole using a mixture of nitric acid and sulfuric acid to yield 3-nitro-1H-pyrrole. This intermediate can then be reacted with acetyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the ethanone moiety can be further oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(3-Amino-1H-pyrrol-1-yl)ethan-1-one.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
1-(1H-pyrrol-2-yl)ethan-1-one: Similar structure but lacks the nitro group, leading to different chemical reactivity and biological activity.
2-Acetylpyrrole: Another pyrrole derivative with an acetyl group, but without the nitro substitution.
1-(1H-pyrrol-3-yl)ethan-1-one: Similar to 1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one but with the acetyl group at a different position on the pyrrole ring.
Uniqueness
This compound is unique due to the presence of both a nitro group and an ethanone moiety on the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Pyrrole-containing compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitro group attached to a pyrrole ring, which is critical for its biological activity. The presence of the nitro group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, leading to enzyme inhibition and modulation of cellular pathways. Specifically, pyrrole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This mechanism is essential for their antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Biological Activities of Pyrrole Derivatives
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
Antibacterial Activity :
In vitro assays demonstrated that this compound exhibits significant antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the low nanomolar range, indicating potent antibacterial effects .
Antifungal Activity :
Pyrrole derivatives have also shown promising antifungal activity against various fungal strains. For instance, compounds similar to this compound have been tested against Candida species with notable success .
Anticancer Potential :
Research into the anticancer properties of pyrrole derivatives suggests that they can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrrole derivatives including this compound revealed that these compounds displayed low MIC values against E. coli and S. aureus, confirming their potential as effective antibacterial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrrole derivatives demonstrated that compounds similar to this compound could significantly inhibit tumor growth in xenograft models through apoptosis induction .
特性
CAS番号 |
61518-31-8 |
|---|---|
分子式 |
C6H6N2O3 |
分子量 |
154.12 g/mol |
IUPAC名 |
1-(3-nitropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3/c1-5(9)7-3-2-6(4-7)8(10)11/h2-4H,1H3 |
InChIキー |
WYVRPSKDOGOBMR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CC(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















